Quinoxaline, 2-phenyl-, 1,4-dioxide
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Overview
Description
Quinoxaline, 2-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The presence of the N-oxide functional group in their structure contributes to their high reactivity and potential for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-phenyl-, 1,4-dioxide typically involves the cyclization of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the condensation of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The N-oxide functional group is particularly reactive and can participate in redox reactions, leading to the formation of different products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in organic solvents under reflux conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the N-oxide group to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinoxaline N-oxides, while reduction reactions yield the corresponding amines .
Scientific Research Applications
Quinoxaline, 2-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinoxaline, 2-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. The N-oxide functional group plays a crucial role in this process by undergoing redox cycling and producing ROS. These reactive species can cause DNA damage, leading to cell death. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Quinoxaline, 2-phenyl-, 1,4-dioxide can be compared with other similar compounds, such as:
Quinoxaline 1,4-dioxide: Shares similar biological activities but may differ in terms of reactivity and specific applications.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Known for its antibiotic properties and potential as a therapeutic agent.
Phenazine derivatives: Exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Properties
IUPAC Name |
4-oxido-3-phenylquinoxalin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXWFITYSXKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=O)C3=CC=CC=C3N2[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406826 |
Source
|
Record name | Quinoxaline, 2-phenyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5023-53-0 |
Source
|
Record name | Quinoxaline, 2-phenyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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